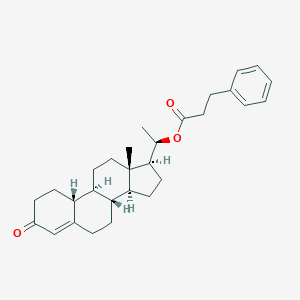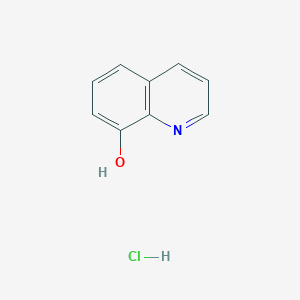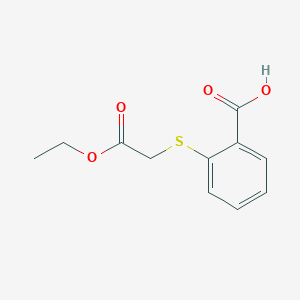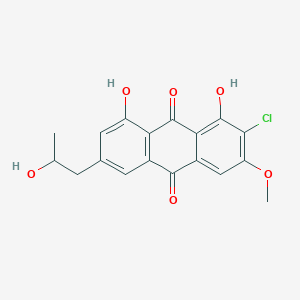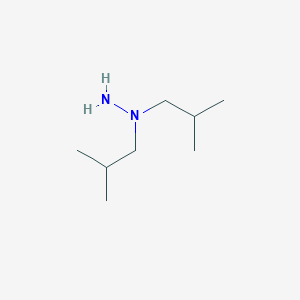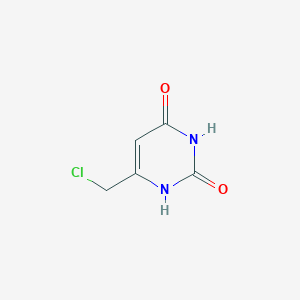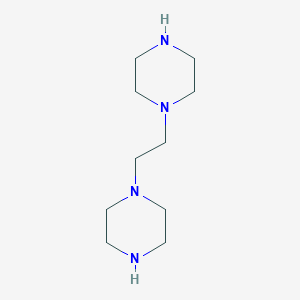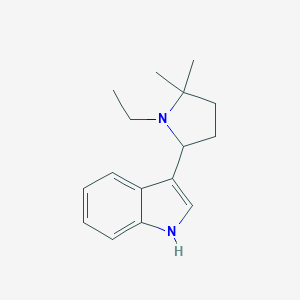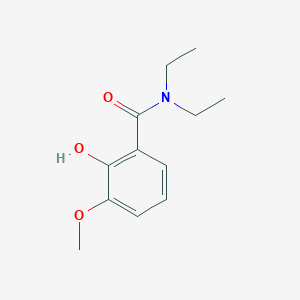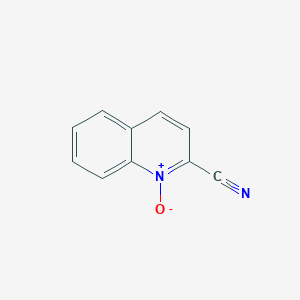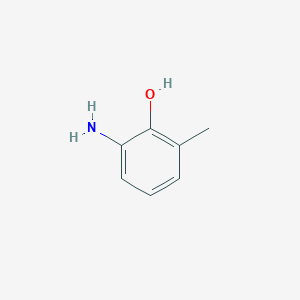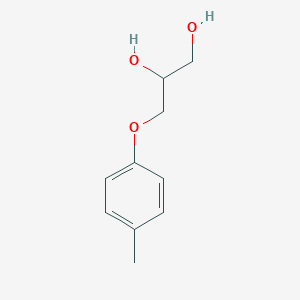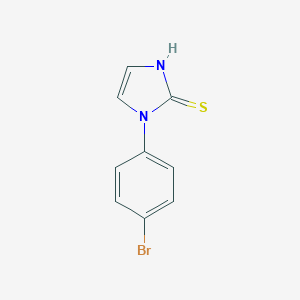
1-(4-Bromophenyl)imidazoline-2-thione
Übersicht
Beschreibung
1-(4-Bromophenyl)imidazoline-2-thione is a compound that belongs to the class of imidazole derivatives, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of new 6-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives involves starting from 6-(4-bromophenyl)-imidazo[2,1-b]thiazole-3-acetic acid hydrazide and proceeding through several steps, including acylation and condensation reactions . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the need for precise conditions to obtain the desired imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Similarly, the structure of a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized by single-crystal X-ray diffraction, and its stability and charge transfer were analyzed using frontier molecular orbital calculations .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazole-2-thiones, showcasing the versatility of imidazole derivatives in forming new chemical entities . Additionally, the reaction of 1-aroyl-3-arylthioureas with carbonyl compounds in the presence of bromine and triethylamine leads to the formation of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones, demonstrating the reactivity of the imidazole ring towards cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of a bromophenyl group can impact the compound's reactivity and interaction with biological targets. The antimicrobial activities of some imidazole derivatives were assessed using the microbroth dilution technique, indicating their potential as therapeutic agents . The molecular electrostatic surface analysis of an imidazole derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for its biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Synthesis Processes and Antimicrobial Properties Research has delved into the synthesis of derivatives containing the 1-(4-Bromophenyl)imidazoline-2-thione structure, exploring their potential antimicrobial activities. New compounds have been synthesized and evaluated for their antibacterial, antifungal, and antituberculosis activities, showing promising results in inhibiting microbial growth (Güzeldemirci & Küçükbasmacı, 2010).
Coordination Chemistry and Metal Complexes
Complex Formation with Metals Compounds featuring the 1-(4-Bromophenyl)imidazoline-2-thione structure have been employed in the formation of metal complexes, providing insights into coordination chemistry. The synthesis and characterization of such complexes, involving coinage metals like copper and silver, have been thoroughly investigated, illustrating unique structural motifs and bonding interactions (Cox et al., 2000).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPXIPSWVWPFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169848 | |
| Record name | 1-(4-Bromophenyl)imidazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)imidazoline-2-thione | |
CAS RN |
17452-23-2 | |
| Record name | 1-(4-Bromophenyl)imidazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenyl)imidazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



